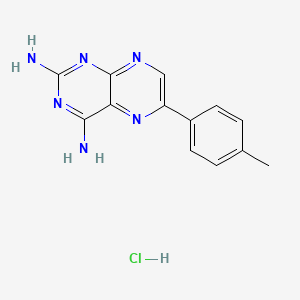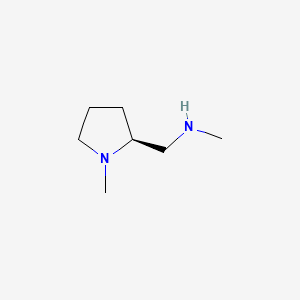
2,4-Diamino-6-(p-tolyl)pteridine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Diamino-6-(p-tolyl)pteridine hydrochloride: is a chemical compound belonging to the pteridine family. Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring. This compound is characterized by the presence of two amino groups at positions 2 and 4, a p-tolyl group at position 6, and a hydrochloride salt form. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diamino-6-(p-tolyl)pteridine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-diaminopteridine and p-tolylamine.
Condensation Reaction: The p-tolylamine is reacted with 2,4-diaminopteridine under acidic conditions to form the desired product.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The amino groups at positions 2 and 4 can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles for Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation Products: Oxidized derivatives with altered electronic properties.
Reduction Products: Reduced forms with different reactivity.
Substitution Products: Substituted derivatives with new functional groups.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Derivatives:
Biology:
Enzyme Inhibition Studies: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.
Medicine:
Drug Development: Explored as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry:
Material Science: Utilized in the development of advanced materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2,4-Diamino-6-(p-tolyl)pteridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting metabolic pathways. The p-tolyl group enhances its binding affinity and specificity for certain targets, making it a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
- 2,4-Diamino-6-(hydroxymethyl)pteridine hydrochloride
- 2,4-Diamino-6-phenylpteridine
- 2,4-Diamino-6-methylpteridine
Comparison:
- 2,4-Diamino-6-(p-tolyl)pteridine hydrochloride is unique due to the presence of the p-tolyl group, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it particularly useful in specific research applications where these properties are advantageous.
Propriétés
IUPAC Name |
6-(4-methylphenyl)pteridine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6.ClH/c1-7-2-4-8(5-3-7)9-6-16-12-10(17-9)11(14)18-13(15)19-12;/h2-6H,1H3,(H4,14,15,16,18,19);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMAWWCHBJQQEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C3C(=N2)C(=NC(=N3)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20704417 |
Source


|
| Record name | 6-(4-Methylphenyl)pteridine-2,4-diamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20704417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192587-17-0 |
Source


|
| Record name | 6-(4-Methylphenyl)pteridine-2,4-diamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20704417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








